Sitagliptin Deamino Impurity 1 is a chemical compound associated with the pharmaceutical agent sitagliptin, which is primarily used in the management of type 2 diabetes mellitus. This impurity arises during the synthesis of sitagliptin and is classified under the category of pharmaceutical impurities. Understanding its characteristics and implications is crucial for ensuring the quality and efficacy of sitagliptin formulations.
The synthesis of sitagliptin typically involves several chemical reactions that may yield various impurities, including Sitagliptin Deamino Impurity 1. The methods for synthesizing sitagliptin can vary, but they generally include:
Sitagliptin Deamino Impurity 1 has a molecular formula of . Its structure features multiple fluorine atoms and nitrogen groups, which are characteristic of many pharmaceutical compounds designed to interact with biological systems.
Sitagliptin Deamino Impurity 1 participates in various chemical reactions as part of its synthetic pathway. These include:
The detailed mechanisms of these reactions may involve complex organic chemistry principles, including nucleophilic substitutions and elimination reactions that lead to the loss of amine groups .
While Sitagliptin Deamino Impurity 1 itself does not have a defined therapeutic action, it is important to understand the mechanism by which sitagliptin operates:
This mechanism is crucial for managing type 2 diabetes effectively, as it helps maintain glycemic control without causing significant hypoglycemia .
Sitagliptin Deamino Impurity 1 exhibits typical properties associated with organic compounds containing multiple functional groups. Its behavior in solution and interactions with other chemical entities would require further analytical studies for comprehensive understanding.
Sitagliptin Deamino Impurity 1 primarily serves as an impurity marker in quality control processes within pharmaceutical manufacturing. Its presence must be monitored to ensure that sitagliptin products meet regulatory standards for purity and efficacy.
Sitagliptin Deamino Impurity 1 (CAS 1253056-18-6) is a specified impurity in sitagliptin, an antidiabetic drug. Its systematic IUPAC name is (E)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one, reflecting its unsaturated structure resulting from the deamination and dehydrogenation of the parent drug [1] [8]. The molecular formula is C₁₆H₁₂F₆N₄O, with a molecular weight of 390.28 g/mol. This impurity features an α,β-unsaturated ketone moiety conjugated with a trifluorinated triazolopyrazine ring, confirmed via spectroscopic methods (NMR, MS) and chromatographic comparison [3] [8]. The (E)-configuration at the olefinic bond is critical for its chemical behavior and distinguishes it from isomeric analogs like the styrylacetyl derivative (Impurity 10) [4].
Table 1: Structural and Physicochemical Properties of Sitagliptin Deamino Impurity 1
Property | Description |
---|---|
CAS Number | 1253056-18-6 |
Molecular Formula | C₁₆H₁₂F₆N₄O |
Molecular Weight | 390.28 g/mol |
IUPAC Name | (E)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one |
Synonyms | Sitagliptin FP Impurity D, 3-Desamino-2,3-dehydrositagliptin, USP Phenylcrotonyl Analog |
Key Structural Feature | (E)-configured α,β-unsaturated ketone linker |
Appearance | Colorless to pale yellow waxy solid |
Solubility | Slightly soluble in DMSO and methanol |
The impurity is synthesized via a three-step route:
Sitagliptin Deamino Impurity 1 is both a process-related impurity (formed during catalytic hydrogenation in sitagliptin synthesis) and a degradation product (arising under acidic conditions via amine elimination) [4] [8]. It is pharmacologically inactive, lacking the β-amino group essential for sitagliptin’s DPP-4 inhibition, but its control is mandated due to potential toxicological risks from the reactive enone system [1] [4]. The United States Pharmacopeia (USP) specifies an acceptance limit of NMT 0.2% in sitagliptin drug substances and products, reflecting its critical role in quality monitoring [4] [7].
Analytical methods for detection include:
Table 2: Analytical Methods for Detecting Sitagliptin Deamino Impurity 1
Technique | Conditions | Validation Parameters |
---|---|---|
RP-HPLC | Column: Hypersil Gold C18 (250 × 4.6 mm); Mobile phase: ACN/NaH₂PO₄ (30:70); Flow rate: 0.8 mL/min; Detection: 224 nm | Linearity: R² > 0.999; Precision: %RSD < 2% |
LC-MS/MS | Column: Zorbax Eclipse C18; Ionization: ESI+; Multiple reaction monitoring (MRM) | LOD: 0.5 ng/mL; LOQ: 2 ng/mL |
Pharmacopeial Limits | USP: NMT 0.2% | ICH Q3B thresholds applied |
Regulatory agencies classify Sitagliptin Deamino Impurity 1 as a qualified impurity with strict controls due to its potential as a mutagenicity risk surrogate. Recent detections of nitrosamine impurities (e.g., Nitroso-STG-19/NTTP) in sitagliptin products highlight the interconnectedness of impurity profiles and regulatory actions [2] [6]. The FDA and Health Sciences Authority (HSA) have established an acceptable intake (AI) limit of 37 ng/day for NTTP based on carcinogenic risk assessments of structurally similar nitrosamines [2] [6]. However, to prevent drug shortages, interim limits up to 246.7 ng/day are permitted, as lifetime exposure at this level presents minimal additional cancer risk (estimated <1 in 100,000) compared to the 37 ng/day threshold [2] [6].
Manufacturers must implement lifecycle management strategies, including:
Global harmonization is evident as the HSA, FDA, and European Medicines Agency (EMA) collaboratively enforce interim limits while requiring manufacturers to implement corrective manufacturing processes within defined timelines [6] [9].
Table 3: Key Regulatory Thresholds for Sitagliptin Impurities
Impurity | Acceptable Intake (AI) | Interim Allowance | Regulatory Basis |
---|---|---|---|
Sitagliptin Deamino Impurity 1 | NMT 0.2% (USP) | Not applicable | USP Monograph; ICH Q3B |
Nitroso-STG-19 (NTTP) | 37 ng/day | 246.7 ng/day | FDA/HSA risk assessment based on structural alerts |
Testing Requirement | Batch-specific quantification | Annual product review | ICH Q6A |
This structured approach ensures patient safety while maintaining therapeutic access, underscoring the impurity’s significance in the sitagliptin lifecycle [2] [6] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1